molecular formula C7H17N3O2S B13219029 2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide

2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide

Cat. No.: B13219029
M. Wt: 207.30 g/mol
InChI Key: SIQJZNBANCKIKH-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide is an organic compound that features a piperazine ring substituted with a methyl group and an ethane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide typically involves the reaction of 4-methylpiperazine with ethane sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of reduced piperazine derivatives.

    Hydrolysis: Formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The piperazine ring can interact with biological targets such as neurotransmitter receptors or enzymes, modulating their activity. The sulfonamide group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar structure but lacks the sulfonamide group.

    4-Methylpiperazine: Contains the piperazine ring with a methyl group but lacks the ethane sulfonamide group.

    N-Ethylpiperazine: Contains an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

2-(4-Methylpiperazin-1-yl)ethane-1-sulfonamide is unique due to the presence of both the piperazine ring and the sulfonamide group. This combination imparts specific chemical and biological properties, making it a valuable compound in medicinal chemistry and other applications.

Properties

Molecular Formula

C7H17N3O2S

Molecular Weight

207.30 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanesulfonamide

InChI

InChI=1S/C7H17N3O2S/c1-9-2-4-10(5-3-9)6-7-13(8,11)12/h2-7H2,1H3,(H2,8,11,12)

InChI Key

SIQJZNBANCKIKH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCS(=O)(=O)N

Origin of Product

United States

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